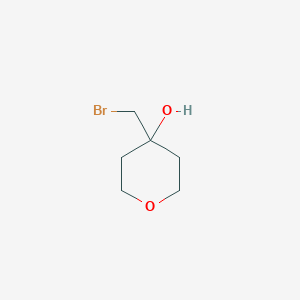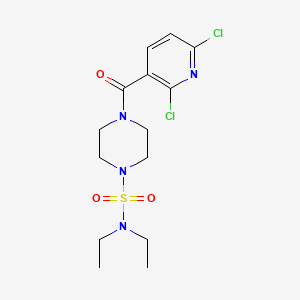
4-(2,6-dichloropyridine-3-carbonyl)-N,N-diethylpiperazine-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,6-dichloropyridine-3-carbonyl)-N,N-diethylpiperazine-1-sulfonamide, commonly known as TAK-659, is a small molecule inhibitor that targets the protein tyrosine kinase (PTK). It has been found to have potential applications in cancer treatment and autoimmune diseases.
作用機序
TAK-659 exerts its effects by inhibiting the activity of specific 4-(2,6-dichloropyridine-3-carbonyl)-N,N-diethylpiperazine-1-sulfonamides, which are involved in various signaling pathways in cells. By targeting these 4-(2,6-dichloropyridine-3-carbonyl)-N,N-diethylpiperazine-1-sulfonamides, TAK-659 can disrupt the signaling pathways, leading to the inhibition of cell growth and proliferation. In addition, TAK-659 has also been found to modulate the activity of immune cells, leading to the suppression of autoimmune responses.
Biochemical and Physiological Effects
TAK-659 has been found to have various biochemical and physiological effects. In cancer cells, TAK-659 inhibits the activity of specific 4-(2,6-dichloropyridine-3-carbonyl)-N,N-diethylpiperazine-1-sulfonamides, leading to the inhibition of cell growth and proliferation. In addition, TAK-659 has also been found to induce apoptosis in cancer cells, leading to their death. In immune cells, TAK-659 has been found to modulate their activity, leading to the suppression of autoimmune responses.
実験室実験の利点と制限
TAK-659 has several advantages for lab experiments. It is a small molecule inhibitor, making it easy to administer and study. In addition, it has been extensively studied, and its mechanism of action is well understood. However, TAK-659 also has some limitations. It can be toxic to cells at high concentrations, making it difficult to use in certain experiments. In addition, its effects may be cell type-specific, making it important to carefully select the appropriate cell lines for experiments.
将来の方向性
There are several future directions for research on TAK-659. One area of research is to further investigate its potential applications in cancer treatment and autoimmune diseases. In addition, researchers can explore the use of TAK-659 in combination with other drugs to enhance its effectiveness. Another area of research is to develop more potent and selective inhibitors of specific 4-(2,6-dichloropyridine-3-carbonyl)-N,N-diethylpiperazine-1-sulfonamides, which may lead to the development of more effective treatments for cancer and autoimmune diseases.
Conclusion
TAK-659 is a small molecule inhibitor that has potential applications in cancer treatment and autoimmune diseases. Its mechanism of action involves the inhibition of specific 4-(2,6-dichloropyridine-3-carbonyl)-N,N-diethylpiperazine-1-sulfonamides, leading to the inhibition of cell growth and proliferation. TAK-659 has been extensively studied, and its effects are well understood. However, it also has some limitations, and further research is needed to fully understand its potential applications and limitations.
合成法
TAK-659 can be synthesized through a multistep process involving the reaction of 2,6-dichloropyridine-3-carboxylic acid with N,N-diethylpiperazine in the presence of coupling agents such as EDC or DIC. The resulting intermediate is then reacted with sulfonamide to yield TAK-659. The purity and yield of TAK-659 can be improved through various purification techniques such as column chromatography and recrystallization.
科学的研究の応用
TAK-659 has been extensively studied for its potential applications in cancer treatment and autoimmune diseases. It has been found to inhibit the growth and proliferation of cancer cells by targeting specific 4-(2,6-dichloropyridine-3-carbonyl)-N,N-diethylpiperazine-1-sulfonamides such as BTK, ITK, and TEC. In addition, TAK-659 has also been found to have immunomodulatory effects, making it a potential candidate for the treatment of autoimmune diseases such as rheumatoid arthritis and lupus.
特性
IUPAC Name |
4-(2,6-dichloropyridine-3-carbonyl)-N,N-diethylpiperazine-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20Cl2N4O3S/c1-3-19(4-2)24(22,23)20-9-7-18(8-10-20)14(21)11-5-6-12(15)17-13(11)16/h5-6H,3-4,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWCSDFYCJYIRSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)N1CCN(CC1)C(=O)C2=C(N=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20Cl2N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![butyl 6-(tert-butyl)-2-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2607412.png)
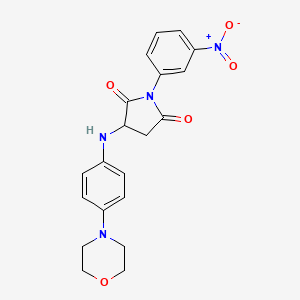
![3-(4-Chlorophenyl)sulfonyl-6-ethoxy-1-[(2-fluorophenyl)methyl]quinolin-4-one](/img/structure/B2607420.png)


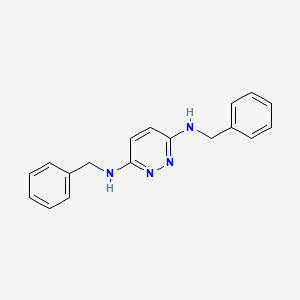
![5-[1-(4-chlorobenzoyl)piperidin-4-yl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2607425.png)
![N-(2,4-difluorophenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2607426.png)
![3-(2-oxo-2-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2607427.png)
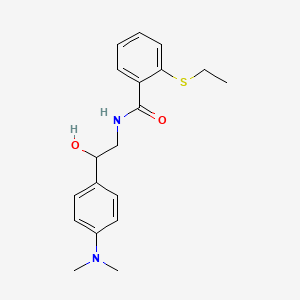
![7-Chloro-1-(3-methoxyphenyl)-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2607430.png)
